Cas no 50439-47-9 (4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-)

4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy- structure
50439-47-9 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-
Numero CAS:50439-47-9
MF:C20H20O9
MW:404.367406845093
CID:377530
PubChem ID:100625

4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-
    • 5,4'-dihydroxy-3,6,7,8,3'-pentamethoxyflavone
    • 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one
    • 3'-Methoxycalycopterin
    • 433
    • 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4h-chromen-4-one
    • 5-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,7,8-tetramethoxy-chromen-4-one
    • AC1L2P50
    • CHEBI:193507
    • CHEMBL59220
    • CTK4J2616
    • 50439-47-9
    • 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-
    • 5,4'-Dioh-3,6,7,8,3'-pmf
    • PYF99PJ2WQ
    • 5,4''-dihydroxy-3,6,7,8,3''-pentamethoxyflavone
    • NSC333051
    • NSC-333051
    • 4',5-DIHYDROXY-3,6,7,8,3'-PENTAMETHOXYFLAVONE
    • 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
    • UNII-PYF99PJ2WQ
    • 5,4''dihydroxy-3,6,7,8,3''-pentamethoxyflavone
    • NSC 333051
    • DTXSID60198477
    • 5,4'Dihydroxy-3,6,7,8,3'-Pentamethoxyflavone
    • MS/433
    • LMPK12113340
    • BDBM50064898
    • Inchi: InChI=1S/C20H20O9/c1-24-11-8-9(6-7-10(11)21)15-17(25-2)13(22)12-14(23)18(26-3)20(28-5)19(27-4)16(12)29-15/h6-8,21,23H,1-5H3
    • Chiave InChI: HCAGTMLWEWVIJA-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)O

Proprietà calcolate

  • Massa esatta: 404.1107
  • Massa monoisotopica: 404.110732
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 621
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 113
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 1.44
  • Punto di ebollizione: 658.8°C at 760 mmHg
  • Punto di infiammabilità: 234.8°C
  • Indice di rifrazione: 1.628
  • PSA: 112.91
  • LogP: 2.91420
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited